

# Application Note: Open-Label Long-Term Safety Study Design for Renzapride

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## Compound of Interest

Compound Name: *Renzapride*

CAS No.: *112727-80-7*

Cat. No.: *B052152*

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## Executive Summary & Rationale

The Challenge: **Renzapride** represents a dual-mechanism approach (5-HT4 agonist/5-HT3 antagonist) to Irritable Bowel Syndrome with Constipation (IBS-C).[1] While its dual action theoretically addresses both motility and visceral hypersensitivity, the development of serotonergic modulators is shadowed by the "class effect" risks of its predecessors: cardiovascular toxicity (Cisapride) and ischemic colitis (Tegaserod).

The Solution: This protocol outlines a rigorous Open-Label Extension (OLE) designed to satisfy ICH E1 regulatory requirements. Unlike efficacy trials, this study is an aggressive "stress test" of the molecule's safety profile over 52 weeks.

Strategic Objective: To accumulate >100 patient-years of exposure to definitively rule out a signal for ischemic colitis and confirm the lack of QT prolongation in a real-world setting.

## Mechanistic Grounding

To design the safety stops, one must understand the pharmacological triggers.

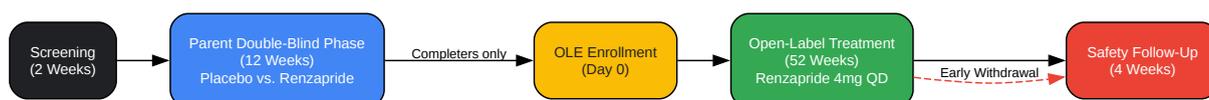
- Prokinetic Action (5-HT4 Agonism): Stimulates acetylcholine release in the myenteric plexus.  
[2]

- Safety Implication: Overstimulation can lead to diarrhea-induced electrolyte imbalance (hypokalemia), which secondarily increases arrhythmia risk.
- Visceral Analgesia (5-HT3 Antagonism): Modulates afferent signaling.
  - Safety Implication: 5-HT3 antagonism is generally safe, but combined with 5-HT4, we must monitor for severe constipation or impaction if the agonist effect wanes (tachyphylaxis).
- Vascular Risk (5-HT1B Cross-reactivity):
  - The "Tegaserod" Risk:[3] Ischemic colitis in similar drugs was linked to off-target vasoconstriction via 5-HT1B receptors. Although **Renzapride** is selective, the protocol must treat any rectal bleeding as a sentinel event.

## Study Design & Methodology

### Study Schema

The design follows a seamless transition from a double-blind parent study into a 52-week open-label phase.



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Figure 1: Study Schema illustrating the progression from the parent efficacy trial to the long-term safety extension. Note the mandatory safety follow-up for early withdrawals.

### Patient Population

Inclusion Criteria:

- Completed the preceding 12-week double-blind study (RNZ-DB-003).
- Diagnosis of IBS-C per Rome IV criteria.

- Compliance >80% during the parent study.

Exclusion Criteria (Safety Focused):

- History of cardiovascular disease, specifically QTc > 450ms (males) or > 470ms (females).
- History of ischemic colitis, intestinal ischemia, or unexplained rectal bleeding.
- Electrolyte disturbances (K<sup>+</sup>, Mg<sup>++</sup>) uncorrected at baseline.

## Dosing Strategy

- Dose: 4 mg orally, once daily.
- Justification: Previous dose-ranging studies indicated 4mg provided optimal prokinetic effects. Lower doses (2mg) may not sufficiently stress the system to reveal rare adverse events (AEs).

## Key Safety Protocols & Workflows

### Cardiovascular Monitoring (The "Anti-Cisapride" Protocol)

Although **Renzapride** has low affinity for the hERG channel compared to Cisapride, regulatory scrutiny requires definitive proof of cardiac safety.

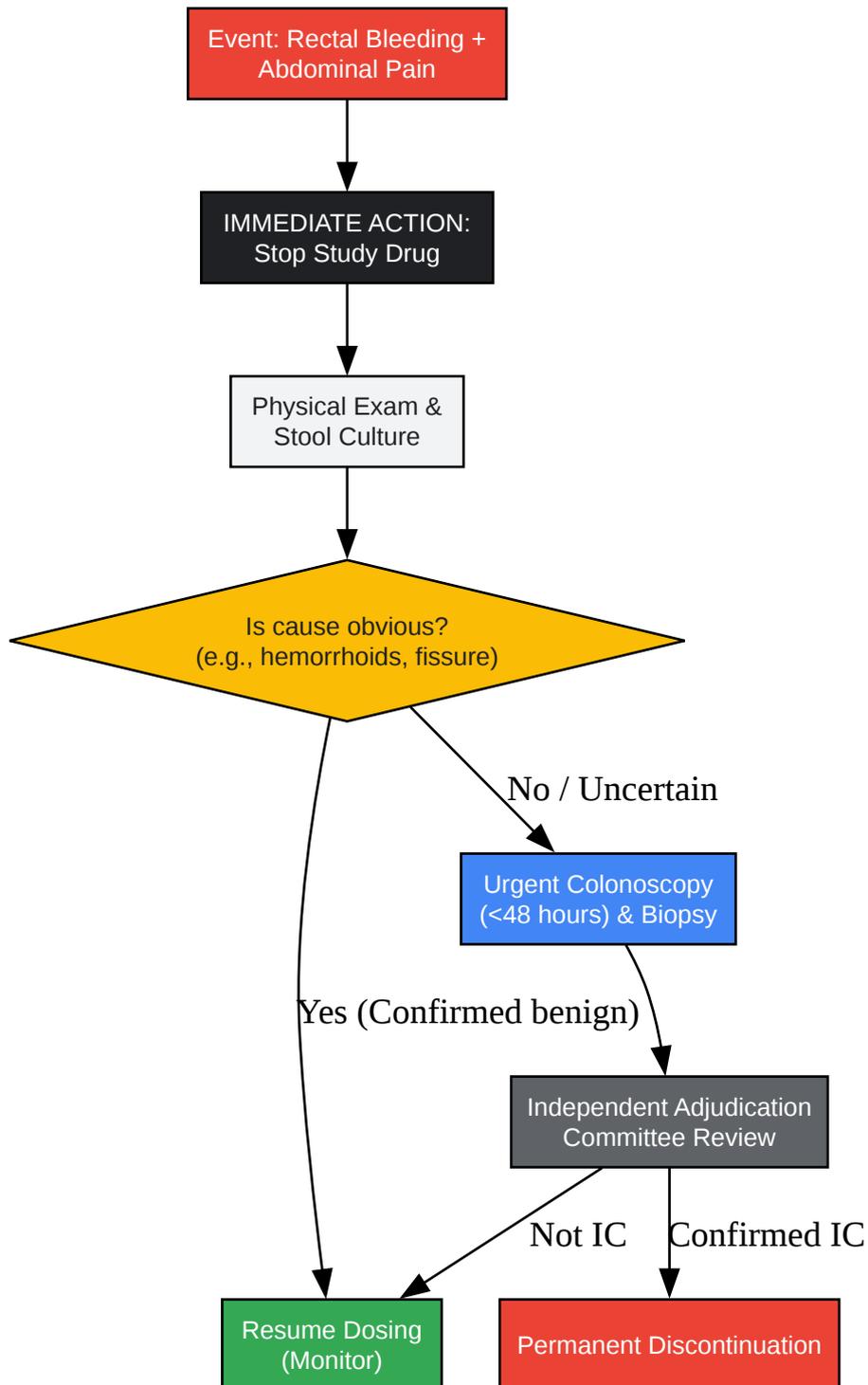
Methodology:

- Triplicate ECGs: Extracted from 24-hour Holter monitors at Baseline, Week 4, and Week 24 to capture diurnal variation. Standard 12-lead ECGs at all other visits.
- Correction Method: Fridericia's correction (QTcF) is mandatory. Bazett's correction is forbidden due to heart-rate dependency errors.
- Stopping Rule: Any QTcF > 500ms or an increase of > 60ms from baseline triggers immediate suspension and Cardiology Adjudication.

### Gastrointestinal Safety (The "Ischemic Colitis" Sentinel)

This is the most critical workflow. Ischemic colitis (IC) often presents as sudden abdominal pain followed by rectal bleeding. It can be misdiagnosed as an IBS flare or hemorrhoids.

The "Red Flag" Protocol: Any report of rectal bleeding combined with new or worsening abdominal pain triggers the following adjudication workflow:



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Figure 2: Ischemic Colitis Adjudication Workflow. This logic gate ensures that potential ischemic events are captured immediately and verified via colonoscopy, preventing patient harm and ensuring data integrity.

## Data Analysis & Reporting

### Safety Endpoints Table

Quantitative data must be summarized to allow direct comparison with historical controls (e.g., Tegaserod, Prucalopride).

Endpoint Category	Specific Metric	Alert Threshold
Cardiovascular	Mean change in QTcF from baseline	> 10 ms increase
Incidence of QTcF > 500 ms	> 0% (Zero Tolerance)	
Gastrointestinal	Incidence of Ischemic Colitis	Any confirmed case
Severe Diarrhea	> 10% of cohort	
Laboratory	Hypokalemia (K+ < 3.5 mmol/L)	> 5% of cohort

### Statistical Approach

- Analysis Set: Safety Population (all patients who received at least one dose of open-label medication).
- Method: Descriptive statistics. Adverse events will be coded using MedDRA.
- Exposure Requirement: Per ICH E1, the study must achieve:
  - N > 300 exposed for 6 months.[3]
  - N > 100 exposed for 1 year.[3]

## References

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